molecular formula C7H9NO6S B12727996 Glyoxyloyl carbocysteine CAS No. 1268868-51-4

Glyoxyloyl carbocysteine

Cat. No.: B12727996
CAS No.: 1268868-51-4
M. Wt: 235.22 g/mol
InChI Key: GEPLANMDLRORQN-BYPYZUCNSA-N
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Description

Glyoxyloyl carbocysteine is a chemical compound with the molecular formula C₇H₉NO₆S. It is known for its applications in the cosmetic industry, particularly in hair-straightening products. The compound is derived from the reaction of glyoxylic acid with cysteine, an amino acid. This compound is valued for its ability to modify the structure of hair, making it smoother and more manageable .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxyloyl carbocysteine is synthesized by reacting glyoxylic acid with cysteine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product. The reaction can be represented as follows:

Glyoxylic Acid+CysteineGlyoxyloyl Carbocysteine\text{Glyoxylic Acid} + \text{Cysteine} \rightarrow \text{this compound} Glyoxylic Acid+Cysteine→Glyoxyloyl Carbocysteine

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glyoxylic acid and cysteine are mixed in precise stoichiometric ratios. The reaction is carried out at a controlled temperature and pH to maximize yield and purity. The product is then purified through filtration and crystallization processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Glyoxyloyl carbocysteine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions where the glyoxyloyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Glyoxyloyl carbocysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyoxyloyl carbocysteine involves its interaction with the keratin in hair. The compound forms cross-links with the keratin proteins, altering the hair’s structure and making it smoother and more manageable. This process is facilitated by the heat applied during hair treatments, which helps to break and reform the disulfide bonds in the hair .

Comparison with Similar Compounds

    Carbocysteine: A mucolytic agent used in the treatment of respiratory conditions.

    N-acetylcysteine: Another mucolytic with antioxidant properties.

    Erdosteine: A mucolytic and antioxidant agent used in chronic obstructive pulmonary disease.

Comparison: Glyoxyloyl carbocysteine is unique in its application in the cosmetic industry, particularly for hair treatments. Unlike carbocysteine and N-acetylcysteine, which are primarily used for their mucolytic properties in medical treatments, this compound is valued for its ability to modify hair structure. Erdosteine, while also a mucolytic, does not have the same cosmetic applications as this compound .

Properties

CAS No.

1268868-51-4

Molecular Formula

C7H9NO6S

Molecular Weight

235.22 g/mol

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid

InChI

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

GEPLANMDLRORQN-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O

Origin of Product

United States

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